4-Methoxy-N-methyl-2-nitrobenzenamine
Description
Overview of N-Substituted Nitrobenzenamines in Academic Research
N-substituted nitrobenzenamines represent a significant class of compounds in academic and industrial research. Their molecular framework, characterized by a nitro-functionalized benzene (B151609) ring attached to a substituted amine, provides a versatile platform for chemical synthesis. The electron-withdrawing nature of the nitro group and the nucleophilic character of the amino group allow for a wide range of chemical transformations.
These compounds serve as crucial intermediates in the synthesis of various target molecules. For instance, they are foundational in the production of azo dyes, where the amino group is diazotized and coupled to form the characteristic azo linkage. nih.gov In the pharmaceutical and life sciences sectors, the N-substituted nitrobenzenamine scaffold is a building block for developing biologically active molecules. Researchers have synthesized N-substituted benzamide (B126) derivatives, some of which have been evaluated for their potential as antitumor agents. nih.gov Similarly, related structures like N-substituted nitroimidazoles have been investigated for potential antioxidant and antifungal properties. nih.gov The presence of both a nitro group, which can be reduced to an amine, and a substituted amino group, which can be further functionalized, makes this class of compounds highly valuable in the construction of complex heterocyclic systems and other pharmacologically relevant structures.
Historical Context of Research on 4-Methoxy-N-methyl-2-nitrobenzenamine and Related Structures
The research history of this compound is closely tied to the development and synthesis of its precursor, 4-methoxy-2-nitroaniline (B140478). This precursor has a long history of use as an intermediate in the dye industry, known by various names including Fast Bordeaux GP Base and C.I. Azoic Diazo Component 1. nist.gov
The synthesis of this compound is typically achieved through the N-methylation of 4-methoxy-2-nitroaniline. A documented laboratory-scale synthesis involves treating 4-methoxy-2-nitroaniline with a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) to deprotonate the amine. The resulting anion is then reacted with a methylating agent, such as methyl iodide (MeI), to introduce the methyl group onto the nitrogen atom, yielding the final product.
The synthesis of the precursor, 4-methoxy-2-nitroaniline, itself has been a subject of study. Traditional methods often involve the nitration of N-acetyl-p-anisidine, followed by the removal of the acetyl protecting group. This multi-step process is a classic example of using protecting groups in organic synthesis to achieve regioselective substitution on an aromatic ring.
Current Research Landscape and Emerging Trends Pertaining to this compound
Current research involving this compound continues to leverage its utility as a synthetic intermediate. Its pre-functionalized structure allows for its incorporation into larger, more complex molecules with specific properties. For example, the parent amine, 4-methoxy-2-nitroaniline, has been used as a starting material in the synthesis of novel benzamide derivatives, such as 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. nih.gov In this synthesis, the amino group of 4-methoxy-2-nitroaniline is acylated with p-methoxybenzoyl chloride. nih.gov Such studies demonstrate the compound's role in building molecular libraries for materials science and medicinal chemistry.
Emerging trends in this area focus on improving the synthesis of these valuable nitroaromatic intermediates. To overcome the challenges of traditional batch synthesis, which can involve harsh conditions and safety concerns, modern methods are being explored. A significant trend is the development of continuous flow reactor systems for the synthesis of 4-methoxy-2-nitroaniline. google.com This approach offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, leading to higher yields and purity. google.com
Furthermore, the unique electronic and structural properties of these molecules have opened avenues into new research areas. The precursor, 4-methoxy-2-nitroaniline, has been successfully grown into single crystals for investigation of its optical properties. researchgate.net Techniques such as Fourier transform infrared (FTIR), FT-Raman, and UV-Vis-NIR spectral analyses were used to characterize the crystal and its functional groups, suggesting potential applications in optical devices. researchgate.net This highlights a trend where well-established intermediates are being re-examined for novel applications in materials science and photonics.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 3360-79-0 | C₈H₁₀N₂O₃ |
| 4-methoxy-2-nitroaniline | 96-96-8 | C₇H₈N₂O₃ |
| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Not specified | C₁₅H₁₄N₂O₅ |
| N-acetyl-p-anisidine | 51-66-1 | C₉H₁₁NO₂ |
| Sodium Hydride | 7646-69-7 | NaH |
| Methyl Iodide | 74-88-4 | CH₃I |
| Dimethylformamide | 68-12-2 | C₃H₇NO |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLKWYWZKYPLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393589 | |
| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3360-79-0 | |
| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3360-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methoxy N Methyl 2 Nitrobenzenamine
Traditional Synthetic Routes to Aromatic Nitroamines
Traditional methods for the synthesis of aromatic nitroamines, particularly N-alkylated variants, often involve a multi-step sequence to control regioselectivity and avoid unwanted side reactions. A common challenge in the direct nitration of aromatic amines is that the strongly acidic conditions used for nitration protonate the amino group, forming an unreactive ammonium (B1175870) salt. core.ac.ukresearchgate.net This deactivates the ring towards electrophilic substitution and can lead to undesired products or reaction failure.
To circumvent this, a widely adopted strategy involves the protection of the amino group prior to nitration. For a precursor like 4-methoxyaniline, the synthesis of 4-methoxy-2-nitroaniline (B140478) typically follows these steps:
Acetylation: The primary amine (4-methoxyaniline) is first protected, commonly by reacting it with acetic anhydride (B1165640) to form 4-methoxyacetanilide. google.compatsnap.com This protection serves two purposes: it prevents the formation of the anilinium ion and the acetyl group acts as a moderate ortho-, para-director, guiding the incoming nitro group.
Nitration: The protected intermediate, 4-methoxyacetanilide, is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is often used to generate the nitronium ion (NO₂⁺), which then substitutes onto the aromatic ring, preferentially at the position ortho to the activating methoxy (B1213986) group and meta to the deactivating acetamido group. google.compatsnap.com
Hydrolysis (Deprotection): The resulting 4-methoxy-2-nitroacetanilide is then hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and regenerate the free amino group, yielding the desired 4-methoxy-2-nitroaniline precursor. google.compatsnap.com
An alternative approach involves protecting the amine with a benzenesulfonyl group. N-benzenesulfonyl-4-methoxyaniline can be nitrated using copper nitrate (B79036) trihydrate, followed by deprotection with p-toluenesulfonic acid to yield 4-methoxy-2-nitroaniline. patsnap.com These traditional routes, while effective, often involve multiple steps, stoichiometric reagents, and potentially harsh conditions. core.ac.ukresearchgate.net
Direct N-Methylation Strategies for 4-Methoxy-2-nitroaniline Precursors
Once the precursor 4-methoxy-2-nitroaniline is obtained, the final step is the introduction of a methyl group onto the nitrogen atom. This can be achieved through several methodologies.
Utilization of Alkylating Agents
A classical and straightforward method for N-methylation is the use of an alkylating agent. This approach involves the deprotonation of the amine with a strong base to form an amide anion, which then acts as a nucleophile.
A typical procedure involves:
Deprotonation: The 4-methoxy-2-nitroaniline is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF).
Nucleophilic Attack: A methylating agent, most commonly methyl iodide (MeI), is then added to the solution. The deprotonated amine attacks the methyl group of the MeI in a nucleophilic substitution reaction (Sₙ2) to form the N-methylated product, 4-Methoxy-N-methyl-2-nitrobenzenamine.
This method is generally efficient for simple alkylations but requires stoichiometric amounts of strong bases and reactive, often toxic, alkylating agents. eurekaselect.com
Transition Metal-Catalyzed Methylation Protocols
Modern synthetic chemistry has increasingly turned to transition-metal catalysis for more efficient and environmentally benign N-methylation reactions. These protocols often utilize methanol (B129727) as an inexpensive, readily available, and safer C1 source. researchgate.net The general mechanism for these reactions is often described as a "borrowing hydrogen" or "hydrogen autotransfer" process. nih.gov
In this mechanism:
The transition metal catalyst temporarily "borrows" hydrogen from methanol, oxidizing it to formaldehyde (B43269).
The in-situ generated formaldehyde condenses with the amine (e.g., 4-methoxy-2-nitroaniline) to form a methanimine (B1209239) intermediate.
The metal hydride species, formed in the first step, then reduces the imine intermediate to yield the N-methylated amine, regenerating the catalyst in the process. nih.govacs.org
A variety of noble metal catalysts based on ruthenium and iridium have proven to be highly effective for this transformation. researchgate.netnih.govrsc.org These reactions can be performed under milder conditions compared to traditional methods and often exhibit high selectivity for mono-methylation. Even simple catalysts like RuCl₃ have been shown to effectively methylate nitroarenes using methanol. researchgate.net
| Catalyst System | C1 Source | Base | Temperature (°C) | Substrate Scope | Reference |
| (DPEPhos)RuCl₂PPh₃ | Methanol | Cs₂CO₃ | 140 | Aniline (B41778) Derivatives | nih.gov |
| Iridium(I)-NHC Complex | Methanol | Cs₂CO₃ | 110 | Aniline Derivatives | acs.org |
| RuCl₃ | Methanol | KOtBu | 130 | Aromatic Amines & Nitroarenes | researchgate.net |
| Iridium-NHC Complex | Methanol | Cs₂CO₃ | 150 | Nitroarenes | rsc.org |
Methylation with Formic Acid over Heterogeneous Catalysts
Another sustainable approach to N-methylation uses formic acid as the C1 source, often in combination with a heterogeneous catalyst. This method can be considered an indirect use of CO₂, as formic acid can be derived from its hydrogenation. rhhz.net The reaction typically proceeds in the presence of a reductant, such as a hydrosilane.
Commercially available platinum on carbon (Pt/C) has been identified as an effective heterogeneous catalyst for the methylation of anilines using formic acid and a hydrosilane reductant. rsc.orgrsc.org This system demonstrates good functional group compatibility, successfully methylating anilines that contain reducible groups like esters and nitro groups. rsc.org The use of a heterogeneous catalyst simplifies the purification process, as the catalyst can be easily removed by filtration and potentially recycled. rsc.org Other solid catalysts, such as Pd/In₂O₃, have also been developed for the additive-free methylation of amines with formic acid. researchgate.net
| Catalyst | C1 Source | Reductant | Key Features | Reference |
| Pt/C | Formic Acid | Hydrosilane | Commercially available, good functional group tolerance, recyclable. | rsc.orgrsc.org |
| Pd/In₂O₃ | Formic Acid | (Self-reducing) | Additive-free, solid catalyst. | researchgate.net |
| K₂HPO₄ (catalyst) | Formic Acid | PMHS | Transition-metal-free, air-tolerant. | rhhz.net |
Advanced Synthetic Approaches to Substituted Anilines Relevant to this compound
Beyond the direct modification of aniline precursors, advanced synthetic strategies focus on constructing the substituted aromatic ring system in a more convergent and efficient manner.
Domino Rearrangement Reactions
Domino reactions, also known as cascade or tandem reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates. nih.gov These processes are highly efficient as they can rapidly build molecular complexity from simple starting materials.
Recently, a copper-catalyzed domino rearrangement has been developed for the synthesis of multi-substituted anilines from readily available ortho-alkylated N-methoxyanilines. tohoku.ac.jp Mechanistic studies suggest that this transformation proceeds through a unique "domino rearrangement" involving an initial rhhz.nettohoku.ac.jp rearrangement of the methoxy group, which then triggers a subsequent rsc.orgtohoku.ac.jp rearrangement of an ortho substituent. tohoku.ac.jp This methodology provides a powerful and selective route to sequentially substituted anilines that are often difficult to prepare using conventional methods. tohoku.ac.jp While not a direct synthesis of this compound, the principles of such advanced domino reactions highlight modern strategies for the efficient construction of complex substituted anilines. tohoku.ac.jp
Multi-Component Reactions
Multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a product that incorporates portions of all reactants, are a cornerstone of efficient and green chemistry. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applied to construct similarly complex molecular frameworks. For instance, copper-catalyzed MCRs are noted for their convenience in accessing various heterocyclic compounds. researchgate.net The development of novel MCRs remains a highly desirable goal in organic synthesis, with strategies like one-pot, two-step sequential routes being developed for related nitrogen-containing heterocycles. researchgate.net
Reductive Amination Strategies
Reductive amination is a highly versatile and widely used method for forming C-N bonds and is a primary route for the N-methylation of anilines. This process typically involves the reaction of a primary amine with a carbonyl compound to form an imine intermediate, which is then reduced to the secondary amine.
A common and direct pathway to this compound is the reductive amination of its precursor, 4-methoxy-2-nitroaniline, using formaldehyde as the C1 source. The reaction can be performed under various conditions, often employing mild reducing agents like sodium borohydride (B1222165) in a green solvent such as ethanol (B145695). Another approach involves a one-pot reductive amination starting from a carbonyl compound, an amine, and a reducing agent. researchgate.net For this transformation, sodium borohydride is a frequently used reductant, and eco-friendly solvents like glycerol (B35011) have been successfully employed, offering advantages such as recyclability and affordability. ias.ac.in
Research has also focused on developing solvent selection guides to replace less desirable chlorinated solvents (e.g., 1,2-dichloroethane) with more environmentally acceptable options like ethyl acetate (B1210297) for borane-based reductive aminations. rsc.orgacsgcipr.org
Below is a table summarizing various research findings on reductive amination strategies applicable to the synthesis of N-methylated anilines.
| Strategy | Reagents & Conditions | Key Findings | Reference |
|---|---|---|---|
| One-Pot Reductive Amination | Aldehyde, Amine, Sodium Borohydride, Glycerol @ 70°C | Metal-free, green protocol with high yields (moderate to excellent) and short reaction times (10-50 min). Glycerol acts as a recyclable, effective solvent. | ias.ac.in |
| Two-Step Synthesis | Aldehyde, Aniline, Fruit Juice (as medium); then Sodium Borohydride | Demonstrates the use of green, acidic media for imine formation, followed by reduction. Highlights color change upon reduction due to disrupted conjugation. | researchgate.net |
| Solvent-Free Reduction | Solid Aldehyde and Aniline (melted), then Sodium Borohydride in Ethanol | Initial solvent-less imine formation via melting point depression, followed by reduction in a green solvent. | |
| [11C]Formaldehyde Labeling | [11C]Formaldehyde, Aniline derivatives, Aqueous solution | Demonstrates selective radiomethylation of primary amines, which is fast (completes in <5 min) and can be performed in aqueous solvents, avoiding anhydrous conditions. | scirp.org |
Synthesis from Cyclohexanone (B45756) Derivatives
An alternative and innovative approach to constructing the aniline ring system involves the aromatization of cyclohexanone derivatives. This method allows for the introduction of substituents onto the cyclic precursor before the formation of the aromatic ring, offering a high degree of control over the final product's structure.
One notable strategy involves the reaction of substituted cyclohexanones with an amine source, such as ammonium acetate (NH₄OAc), catalyzed by a palladium-on-carbon (Pd/C) system. organic-chemistry.orgnih.gov In this process, ethylene (B1197577) is used as a hydrogen acceptor to drive the dehydrogenative aromatization, yielding the corresponding substituted aniline. bohrium.comresearchgate.net This non-aerobic method is effective for producing a variety of ortho-, meta-, and para-substituted anilines in high yields. organic-chemistry.orgbohrium.com For the synthesis of this compound, a hypothetical route could involve the Pd/C-catalyzed reaction of 4-methoxycyclohexanone (B142444) with methylamine, followed by a regioselective nitration of the resulting N-methyl-4-methoxyaniline.
Process Optimization and Green Chemistry Principles in Synthesis
Modern chemical manufacturing places a strong emphasis on process optimization and the integration of green chemistry principles to enhance safety, reduce waste, and improve economic viability.
Continuous Flow Reactor Technologies
Continuous flow chemistry has emerged as a powerful tool for process optimization, offering significant advantages over traditional batch processing, especially for hazardous reactions like nitration. Flow reactors provide superior control over reaction parameters, enhanced heat and mass transfer, and improved safety by minimizing the volume of reactive material at any given time. researchgate.netgoogle.com
A patented method for synthesizing the key precursor, 4-methoxy-2-nitroaniline, utilizes a continuous flow system for all three steps: acetylation, nitration, and hydrolysis. google.com This integrated process avoids the need to isolate intermediates, shortens reaction times from hours to minutes, and improves yield and purity by reducing side reactions. google.com
Furthermore, continuous flow systems are exceptionally well-suited for the subsequent N-methylation step. Selective N-monomethylation of anilines has been achieved in flow reactors using dimethyl carbonate (DMC) as a green methylating agent. mit.edu The use of superheated solvents under pressure, which is safely managed in a flow system, facilitates the reaction. mit.edu Similarly, reductive N-methylation using formaldehyde and H₂ with a heterogeneous Pd catalyst has been successfully implemented in a continuous-flow setup. rsc.org
Catalytic System Development (e.g., Gold, Palladium, Copper)
The development of efficient catalysts is crucial for modern organic synthesis. Palladium and copper systems are particularly prominent in the synthesis of anilines and their derivatives.
Palladium Catalysts : Palladium-based systems are highly versatile. A procedure for the direct synthesis of N-methyl-arylamines from nitroarenes uses a palladium acetate catalyst with a specific phosphine (B1218219) ligand, employing methanol as a green methylating agent. nih.govresearchgate.net This method combines the reduction of the nitro group and the N-methylation into a single, efficient step. nih.gov Heterogeneous catalysts like Pd/C are also highly active for continuous-flow reductive N-methylation and for the synthesis of anilines from cyclohexanones. bohrium.comrsc.org
Copper Catalysts : Copper catalysts offer a cost-effective alternative for C-N bond formation. A method for preparing the precursor 4-methoxy-2-nitroaniline involves the reaction of N-benzenesulfonyl-4-methoxyaniline with copper nitrate trihydrate. patsnap.com More broadly, copper complexes are effective catalysts for Chan-Lam coupling reactions, which form C-N bonds between amines and arylboronic acids. mdpi.com Recent research has also explored photochemical copper-catalyzed reductive arylation of nitroarenes with arylboronic acids under mild conditions, further expanding the utility of copper in amine synthesis. acs.orgacs.org
The following table summarizes key findings in the development of catalytic systems relevant to the synthesis of this compound and its precursors.
| Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Palladium Acetate / Phosphine Ligand | Direct N-methylation of Nitroarenes | Allows for the direct conversion of nitroarenes to N-methyl-arylamines using methanol as a green methylating agent. | nih.govresearchgate.net |
| Pd/C (Palladium on Carbon) | Aniline Synthesis from Cyclohexanones | Effectively catalyzes the dehydrogenative aromatization of cyclohexanones in the presence of an amine source and ethylene. | organic-chemistry.orgnih.govbohrium.com |
| Heterogeneous Pd Catalysts | Continuous-Flow Reductive N-methylation | Shows excellent activity for N-methylation of both aliphatic and aromatic amines using formaldehyde and H₂. | rsc.org |
| Copper Nitrate Trihydrate | Nitration | Used in the synthesis of a protected precursor to 4-methoxy-2-nitroaniline. | patsnap.com |
| Anilido-imine Cu(II) Complexes | Chan-Lam C-N Coupling | Exhibits excellent catalytic activity for coupling benzimidazole (B57391) derivatives with arylboronic acids. | mdpi.com |
| Copper Catalyst / LED Light | Photochemical Reductive Arylation | Enables the synthesis of diarylamines from nitroarenes and arylboronic acids under mild, photochemical conditions. | acs.orgacs.org |
Solvent-Free or Green Solvent Approaches
Adherence to the principles of green chemistry involves minimizing or eliminating the use of hazardous solvents. Significant progress has been made in developing solvent-free reactions or substituting traditional solvents with greener alternatives.
Solid-state or melt reactions, where solid reactants are mixed and heated to form a eutectic melt, can proceed without any solvent, often leading to higher reaction rates and product purity. researchgate.net For reductive amination, greener solvents such as ethanol and glycerol have proven effective. ias.ac.in Glycerol is particularly advantageous due to its low toxicity, recyclability, and ability to facilitate reactions by forming hydrogen bonds with reactants, thereby increasing their electrophilicity. ias.ac.in Research efforts have also focused on creating guides for replacing commonly used but hazardous solvents like dichloromethane (B109758) and 1,2-dichloroethane (B1671644) with more benign options such as ethyl acetate or 2-methyltetrahydrofuran (B130290) for reductive amination processes. acsgcipr.org The use of citrus juice as a natural, acidic medium for imine synthesis further illustrates the creative application of green chemistry principles in organic synthesis. researchgate.net
Derivatives and Transformations of 4 Methoxy N Methyl 2 Nitrobenzenamine
Reduction of the Nitro Group to Amino Derivatives
The selective reduction of the nitro group in nitroaniline derivatives is a fundamental transformation for producing aromatic amines, which are crucial intermediates in the synthesis of dyes, pharmaceuticals, and polymers. Catalytic hydrogenation is a widely employed, efficient, and environmentally favorable method for this conversion. bohrium.com For 4-Methoxy-N-methyl-2-nitrobenzenamine, this reduction yields 4-methoxy-N1-methylbenzene-1,2-diamine.
The reaction is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of aromatic nitro compounds. The reaction conditions, including solvent, temperature, and hydrogen pressure, can be optimized to achieve high yields and selectivity. Alternative reducing agents used for similar transformations include Raney nickel, stannous chloride, sodium hydrosulfite, or iron powder in acetic acid. wikipedia.orgsci-hub.st The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule. For instance, studies on the hydrogenation of similar molecules like 2-methoxy-5-nitroaniline (B165355) have demonstrated that palladium on carbon can effectively catalyze the transformation to the corresponding diamine.
| Reducing Agent | Catalyst | Solvent | Conditions | Product |
| Hydrogen (H₂) | 5% Pd/C | Methanol (B129727) | 413-433 K | 4-methoxy-N1-methylbenzene-1,2-diamine |
| Hydrazine (B178648) Hydrate | Raney Nickel | Ethanol (B145695) | Reflux | 4-methoxy-N1-methylbenzene-1,2-diamine |
| Iron (Fe) powder | - | Acetic Acid | Heat | 4-methoxy-N1-methylbenzene-1,2-diamine |
| Sodium Hydrosulfite (Na₂S₂O₄) | - | Water/Ethanol | Heat | 4-methoxy-N1-methylbenzene-1,2-diamine |
Acetylation and Other N-Substitutions
N-substitution reactions, particularly acetylation, are important for protecting amino groups or for synthesizing biologically active amides. In the context of nitroanilines, acetylation is often performed on the primary amine precursor before subsequent reactions. For example, the related compound 4-methoxy-2-nitroaniline (B140478) can be readily acetylated to form N-(4-methoxy-2-nitrophenyl)acetamide. nih.gov
This reaction is typically accomplished by treating the aniline (B41778) with acetic anhydride (B1165640) in a suitable solvent, such as glacial acetic acid. nih.goviucr.org The reaction proceeds at room temperature, providing a straightforward method to introduce an acetyl group onto the nitrogen atom. iucr.org This transformation is a key step in multi-step syntheses, such as the preparation of 4-methoxy-2-nitroaniline from 4-methoxyaniline, where acetylation protects the amino group before the nitration step. google.com Following nitration, the acetyl group can be removed by hydrolysis to yield the final product. google.com
| Substrate | Reagent | Solvent | Temperature | Time | Product |
| 4-methoxy-2-nitroaniline | Acetic anhydride | Glacial Acetic Acid | Room Temperature | 18 h | N-(4-methoxy-2-nitrophenyl)acetamide |
Formation of Azo Compounds from Nitroaniline Derivatives
Azo compounds, characterized by the R−N=N−R′ functional group, are of immense industrial importance, particularly as dyes and pigments. unb.ca The synthesis of these compounds typically involves a two-step process: diazotization followed by azo coupling. pharmdguru.comslideshare.net The starting material for this sequence must be a primary aromatic amine. Therefore, to form an azo compound from this compound, the nitro group must first be reduced to a primary amine, yielding 4-methoxy-N1-methylbenzene-1,2-diamine, as described in section 3.1.
In the first step, the primary amino group of the diamine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). biointerfaceresearch.comnih.gov The resulting diazonium ion is a potent electrophile.
In the second step, the diazonium salt is reacted with an electron-rich aromatic compound, known as the coupling component. unb.ca phenols and aromatic amines are common coupling components. For example, coupling the diazonium salt of the diamine with an activated substrate like 2-naphthol (B1666908) would result in the formation of a highly conjugated azo dye. irjet.net
| Step | Reaction | Reagents | Conditions | Intermediate/Product |
| 1 | Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 0–5 °C | Diazonium salt of 4-methoxy-N1-methylbenzene-1,2-diamine |
| 2 | Azo Coupling | 2-Naphthol, Sodium hydroxide (B78521) (NaOH) | 0–5 °C | Azo dye derivative |
Synthesis of Heterocyclic Systems utilizing this compound as a Precursor
The derivatives of this compound are valuable synthons for constructing various heterocyclic ring systems, which form the core of many natural products and pharmaceutical agents.
Oxindoles (2-indolones) are a prominent structural motif in a wide array of biologically active compounds. semanticscholar.org A common strategy for their synthesis involves the intramolecular cyclization of substituted anilines. organic-chemistry.org A plausible route to an oxindole (B195798) derivative from this compound would begin with the reduction of the nitro group to afford 4-methoxy-N1-methylbenzene-1,2-diamine.
Following the reduction, the more nucleophilic primary amine can be selectively acylated with an α-haloacetyl halide, such as chloroacetyl chloride, to form an N-(2-amino-4-methoxy-phenyl)-2-chloro-N-methylacetamide intermediate. Subsequent intramolecular cyclization via nucleophilic substitution, often promoted by a base, would lead to the formation of the oxindole ring. Palladium-catalyzed intramolecular α-arylation of α-chloroacetanilides is a modern and highly effective method for achieving this type of transformation. organic-chemistry.org
Benzoxazines are a class of heterocyclic compounds that are precursors to high-performance polybenzoxazine resins. mdpi.com The most common synthesis involves a Mannich-type condensation of a phenol, a primary amine, and formaldehyde (B43269). researchgate.net To utilize this compound as a precursor for a traditional 1,3-benzoxazine, significant structural modification is required.
A potential synthetic pathway would involve two key transformations of the starting material. First, the nitro group would be reduced to a primary amine. Second, the methoxy (B1213986) group would need to be cleaved to yield a free hydroxyl group, thus forming an aminophenol derivative. This aminophenol intermediate, containing both a hydroxyl and an amino group on the same ring, could then undergo the cyclization reaction with formaldehyde to form the benzoxazine (B1645224) ring. mdpi.com
The indole (B1671886) nucleus is a cornerstone of medicinal chemistry. nih.gov While the Leimgruber-Batcho indole synthesis is a powerful method starting from o-nitrotoluenes, it is not directly applicable to this compound due to the absence of the required benzylic methyl group. wikipedia.orgresearchgate.net
However, the Fischer indole synthesis provides a viable alternative route. nih.gov This classic method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov To prepare the necessary hydrazine precursor from the title compound, a multi-step sequence is required:
Reduction: The nitro group is reduced to a primary amine, yielding 4-methoxy-N1-methylbenzene-1,2-diamine.
Diazotization: The primary amine is converted to a diazonium salt using nitrous acid at low temperature.
Hydrazine Formation: The diazonium salt is reduced, for example with stannous chloride or sodium sulfite, to form the corresponding * (2-(methylamino)-5-methoxyphenyl)hydrazine*.
This hydrazine derivative can then be condensed with a ketone (e.g., acetone) or an aldehyde in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce cyclization and elimination of ammonia, ultimately affording a substituted indole. nih.gov
Structural Elucidation and Advanced Characterization Techniques
Crystallographic Analysis
A thorough search for crystallographic data on 4-Methoxy-N-methyl-2-nitrobenzenamine yielded no specific results. The scientific community relies heavily on techniques like single-crystal and powder X-ray diffraction to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental to understanding a compound's physical and chemical properties.
Powder X-ray Diffraction Analysis
Similarly, a search for powder X-ray diffraction (PXRD) analysis of this compound did not yield any specific experimental patterns or data. PXRD is a powerful tool for identifying crystalline phases and can provide information about the unit cell dimensions of a compound. The absence of this data precludes any discussion on the phase purity or crystallographic fingerprint of this material.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data. As no such data has been published for this compound, a Hirshfeld surface analysis and a detailed discussion of its intermolecular interactions are not possible at this time.
Spectroscopic Characterization Methodologies
Fourier Transform Infrared (FTIR) Spectroscopy
No experimental Fourier Transform Infrared (FTIR) spectra for this compound have been reported. FTIR spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
FT-Raman Spectroscopy
Concurrent with the lack of FTIR data, there are no published FT-Raman spectra for this compound. FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds, and is a valuable tool in the comprehensive vibrational analysis of a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the presence of chromophores such as the nitro group and the benzene (B151609) ring, along with auxochromes like the methoxy (B1213986) and N-methylamino groups, gives rise to characteristic absorption bands.
While specific UV-Vis absorption maxima (λmax) for this compound are not extensively reported in readily available literature, data for the closely related compound, 4-methoxy-2-nitroaniline (B140478), shows a UV cutoff wavelength of approximately 345 nm. researchgate.net The electronic environment of this compound is similar, and its UV-Vis spectrum is expected to exhibit absorptions in a comparable region, influenced by the electronic interplay between the electron-donating methoxy and N-methylamino groups and the electron-withdrawing nitro group on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the various substituents on the benzene ring. The N-methyl and methoxy groups would each exhibit a singlet, with their chemical shifts providing information about their local electronic environment.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Separate signals would be observed for the two methyl carbons and the six aromatic carbons. The chemical shifts of the aromatic carbons are particularly informative, revealing the electron-donating or electron-withdrawing effects of the substituents. For instance, the carbon atom attached to the electron-withdrawing nitro group would be expected to be deshielded and resonate at a higher chemical shift.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.9 - 3.1 | ~30 - 35 |
| O-CH₃ | ~3.8 - 4.0 | ~55 - 60 |
| Aromatic CH | ~6.5 - 8.0 | ~100 - 150 |
| Aromatic C-N | Not Applicable | ~140 - 155 |
| Aromatic C-O | Not Applicable | ~150 - 165 |
| Aromatic C-NO₂ | Not Applicable | ~135 - 150 |
Note: These are estimated values and may differ from experimental results.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₀N₂O₃), the molecular weight is 182.18 g/mol . chemscene.com
In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 182. Subsequent fragmentation could involve the loss of various functional groups. While a specific mass spectrum for this compound is not available, the mass spectrum for the related compound 4-methoxy-2-nitrobenzenamine (molecular weight 168.15 g/mol ) is documented in the NIST Mass Spectrometry Data Center. nist.gov Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and rearrangements involving the substituents.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As this compound is a stable, closed-shell molecule without any unpaired electrons, it is EPR-silent. Therefore, EPR spectroscopy is not a suitable technique for the direct characterization of this compound in its ground state.
Thermal Analysis Techniques for Stability Assessment
Thermal analysis techniques are crucial for determining the stability of a compound as a function of temperature. These methods provide valuable information on melting points, decomposition temperatures, and the nature of thermal events.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability and decomposition profile of a substance. While a specific TGA curve for this compound is not widely published, studies on the thermal hazards of related compounds, such as during the nitration of 4-methoxy-2-nitroacetanilide, indicate that nitroaromatic compounds can possess significant thermal energy and require careful handling at elevated temperatures. researchgate.net A TGA analysis of this compound would be expected to show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed.
Electrochemical Studies of Related Derivatives
The electrochemical behavior of this compound is primarily governed by the electroactive nitro group (-NO₂). Understanding its redox properties can be effectively achieved by examining the electrochemical characteristics of structurally related nitroaromatic compounds. The reduction of the nitro group on an aromatic ring is a well-documented process, typically proceeding through a series of electron and proton transfer steps.
Cyclic voltammetry (CV) is a powerful technique for investigating these mechanisms. Studies on nitrobenzene (B124822), the parent compound, and its simple derivatives reveal characteristic redox peaks. For example, the electrochemical reduction of nitrobenzene derivatives in a mixed aqueous-organic medium using a hanging mercury drop electrode (HDME) typically shows a single, well-defined, irreversible cathodic peak corresponding to the four-electron reduction to the hydroxylamine (B1172632) derivative. iiste.org The exact potential at which this reduction occurs is sensitive to factors such as the electrode material, pH, and the nature of other substituents on the benzene ring. researchgate.net
The presence of other functional groups on the aromatic ring significantly influences the reduction potential of the nitro group. A comprehensive study on various substituted nitrobenzenes demonstrated that phosphotungstic acid can serve as an effective redox mediator for their electrocatalytic reduction to the corresponding anilines with high selectivity. nih.gov This approach was successful for derivatives containing halogen, alkyl, carbonyl, ester, hydroxyl, cyano, and acid groups, highlighting the versatility of electrochemical reduction. nih.gov
Research on specific isomers, such as ortho- and meta-nitroaniline, has shown that their reduction potentials can differ. In one study, meta-nitroaniline was found to be more easily reduced by approximately 80 mV compared to ortho-nitroaniline. iiste.org This difference underscores the electronic influence of the amino group's position relative to the nitro group.
Further investigations into the electrochemical oxidation of related compounds, such as p-nitroaniline and p-nitrophenol on modified lead dioxide anodes, suggest a mechanism that proceeds through the formation of a p-benzoquinone intermediate, followed by aromatic ring opening and eventual mineralization. researchgate.net The rate constants for these degradation reactions were found to be dependent on the composition of the electrode material. researchgate.net
The data from these studies on related derivatives provide a framework for predicting the electrochemical behavior of this compound. The electron-donating nature of the methoxy and N-methylamino groups is expected to influence the electron density of the aromatic ring and, consequently, the reduction potential of the nitro group.
Interactive Data Table: Reduction Potentials of Selected Nitroaromatic Compounds
The following table summarizes the electrochemical reduction data for nitrobenzene and some of its derivatives, as studied by cyclic voltammetry.
| Compound | Electrode Material | Medium/Conditions | Cathodic Peak Potential (Epc) vs. Reference | Observations | Reference |
| Nitrobenzene | Carbon Nanotube-modified Pyrolytic Graphite | pH 5.0 | -0.60 V and -0.90 V | Two distinct reduction peaks observed. | researchgate.net |
| Nitrobenzene | Hanging Mercury Drop Electrode (HDME) | 0.5 M KCl, 5% Methanol (B129727) | Not specified, but sharp irreversible peak | Four-electron reduction to hydroxylamine. | iiste.org |
| ortho-Nitroaniline | Hanging Mercury Drop Electrode (HDME) | 0.5 M KCl, 5% Methanol | More negative than m-nitroaniline by ~80mV | Reduction is less facile than the meta isomer. | iiste.org |
| meta-Nitroaniline | Hanging Mercury Drop Electrode (HDME) | 0.5 M KCl, 5% Methanol | Not specified, but sharp irreversible peak | Reduction is more facile than the ortho isomer. | iiste.org |
| p-Nitrobenzaldehyde | Platinum Electrode | Aqueous, Acetate (B1210297) buffer (pH 4.4) | Anodic peak at +0.8 to +1.0 V (Oxidation) | Study focused on irreversible electro-oxidation. | rasayanjournal.co.in |
Computational Studies and Theoretical Chemistry
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule. For 4-Methoxy-N-methyl-2-nitrobenzenamine, these calculations can elucidate key structural and electronic parameters.
Molecular Geometry: DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are used to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles. This provides a detailed three-dimensional structure. For instance, calculations on related nitroaniline compounds have been used to determine the planarity of the benzene (B151609) ring and the orientation of the nitro and amino groups.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For similar aromatic nitro compounds, the HOMO is typically localized on the aniline (B41778) portion of the molecule, while the LUMO is concentrated around the electron-withdrawing nitro group. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, identifying regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and methoxy (B1213986) groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected near the amine hydrogen, highlighting a potential site for nucleophilic interaction. thaiscience.info
Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | Measure of reactivity; inverse of hardness. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile. |
This interactive table summarizes key global reactivity descriptors derived from quantum chemical calculations.
Molecular Docking Simulations for Biological Activity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in predicting the potential biological activity of compounds like this compound.
The process involves placing the 3D structure of the ligand into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score in kcal/mol. A lower (more negative) score generally indicates a more stable and favorable interaction.
For example, nitroaniline derivatives have been studied as potential anticancer agents. researchgate.net A docking simulation for this compound against a cancer-related protein target, such as DNA Gyrase or a specific kinase, would reveal its binding mode. The simulation would identify key interactions, such as:
Hydrogen Bonds: The nitro group's oxygen atoms and the amine's hydrogen atom are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The benzene ring can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Pi-Pi Stacking: The aromatic ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.
These simulations can help prioritize compounds for synthesis and in vitro testing, saving time and resources in the drug development process. nih.govbiointerfaceresearch.com
In Silico Design and Prediction of Derivative Properties
In silico methods are invaluable for designing new derivatives of a lead compound and predicting their properties. Starting with the this compound scaffold, computational tools can be used to explore how structural modifications affect its chemical and biological properties.
Quantitative Structure-Activity Relationship (QSAR) is a common approach where a statistical model is built to correlate chemical structure with biological activity. For a series of this compound derivatives, a QSAR model could predict their activity based on calculated molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic properties). QSAR analyses on structurally similar anilines have successfully predicted properties like carcinogenicity and mutagenicity. nih.gov
The design of new derivatives might involve:
Altering Substituents: Replacing the methoxy or methyl groups with other functional groups (e.g., halogens, alkyl chains) to modulate lipophilicity and electronic effects.
Modifying Positional Isomerism: Changing the positions of the substituents on the benzene ring to alter the molecule's shape and interaction with biological targets.
By calculating the properties of these virtual derivatives, researchers can identify candidates with potentially improved activity or a better safety profile before committing to their synthesis.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
ADMET properties are critical for determining the viability of a compound as a drug candidate. In silico tools can predict these properties early in the discovery process. Several online servers and software packages use large datasets of known drugs to build predictive models. For this compound, key ADMET parameters can be predicted.
| Property | Predicted Value/Characteristic | Significance |
| Absorption | ||
| LogP | 1.6451 chemscene.com | Indicates moderate lipophilicity, suggesting good potential for oral absorption. |
| Topological Polar Surface Area (TPSA) | 64.4 Ų chemscene.com | A TPSA < 140 Ų is generally associated with good cell membrane permeability. |
| H-Bond Donors | 1 chemscene.com | Fulfills Lipinski's Rule of Five (≤5). |
| H-Bond Acceptors | 4 chemscene.com | Fulfills Lipinski's Rule of Five (≤10). |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Small, moderately lipophilic molecules often cross the BBB. |
| Toxicity | ||
| Mutagenicity | Potential concern | Aromatic nitro compounds are often flagged as potentially mutagenic in predictive models. |
| Hepatotoxicity | Possible risk | Aniline derivatives can sometimes be associated with liver toxicity. |
This interactive table provides a summary of in silico ADMET predictions for this compound based on its structure and data from similar compounds. orientjchem.orgnih.gov
These predictions help to identify potential liabilities of a molecule. For example, the presence of a nitroaromatic group often raises a flag for potential mutagenicity, which would require experimental validation.
Modeling of Spectroscopic Data
Computational chemistry can accurately predict the spectroscopic signatures of molecules, which is essential for confirming their identity and structure after synthesis.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimental one is a powerful method for structural verification. For this compound, calculations would predict the specific chemical shifts for the aromatic protons, the N-methyl protons, and the methoxy protons.
Vibrational Spectroscopy (IR & Raman): Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. researchgate.net The predicted frequencies and their intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. This is particularly useful for assigning the peaks in an experimental spectrum to specific functional groups, such as the characteristic symmetric and asymmetric stretches of the NO₂ group, the C-N stretch of the amine, and the C-O stretch of the methoxy group.
Research Applications and Utility in Advanced Materials and Pharmaceutical Intermediates
Applications in Pharmaceutical Chemistry
The utility of 4-Methoxy-N-methyl-2-nitrobenzenamine and its structural analogs is most prominently documented in the field of medicinal chemistry, where it serves as a foundational element for synthesizing a range of bioactive compounds.
Intermediate in Drug Synthesis (e.g., Omeprazole)
While this compound itself is part of the broader family of intermediates, its precursor, 4-methoxy-2-nitroaniline (B140478), is a well-established and crucial starting material in the synthesis of Omeprazole. google.compunagri.com Omeprazole is a widely used proton pump inhibitor for treating conditions like gastric ulcers and acid reflux disease. google.com
The conventional synthesis of Omeprazole involves a multi-step process where 4-methoxy-2-nitroaniline is a key building block. google.compatsnap.com The process typically begins with 4-methoxyaniline, which undergoes acetylation, nitration, and hydrolysis to yield 4-methoxy-2-nitroaniline. google.com This intermediate is then used to construct the benzimidazole (B57391) core of the Omeprazole molecule. google.comchemicalbook.com The synthesis proceeds by reacting the intermediate with other reagents to form the final sulfoxide (B87167) structure of the drug. google.comgoogleapis.comsphinxsai.com The N-methylated derivative, this compound, could potentially be used in alternative or modified synthetic pathways, although the primary documented routes utilize its non-methylated counterpart.
Potential Drug Candidates (e.g., Antiviral Agents)
The structural framework of nitroaniline derivatives is explored in the design of novel antiviral agents. Although direct synthesis from this compound is not extensively documented, research on related molecules demonstrates the potential of this chemical class. For instance, various derivatives of purines and pyrimidines have been evaluated for their antiviral properties against a range of DNA viruses, including Herpes simplex virus (HSV-1 and HSV-2), cytomegalovirus (CMV), and the human immunodeficiency virus (HIV). nih.gov Similarly, Schiff base derivatives, which can be synthesized from aniline (B41778) precursors, have shown potential anti-HIV, antiviral, and other biological activities. researchgate.netacgpubs.org
| Compound Class | Target Virus/Activity | Research Findings |
| Purine & Pyrimidine Derivatives | DNA Viruses (HSV-1, HSV-2, CMV), HIV | Certain 3-hydroxy-2-phosphonylmethoxypropyl (HPMP) and 2-phosphonylmethoxyethyl (PME) derivatives showed significant inhibitory activity against various DNA viruses and selective activity against HIV. nih.gov |
| Schiff Bases | General Antiviral, Anti-HIV | Schiff bases incorporating aniline-like structures are recognized for a wide spectrum of biological activities, including antiviral and anti-HIV potential. researchgate.netacgpubs.org |
Synthesis of Antimicrobial Agents
The development of new antimicrobial agents is another area where aniline derivatives serve as important precursors. The 4-methoxybenzyl moiety, present in this compound, has been incorporated into novel antimicrobial compounds. Studies have shown that fatty acid amides derived from 4-methoxybenzylamine (B45378) exhibit significant antibacterial and antifungal activity. nih.gov Furthermore, benzohydrazide (B10538) derivatives containing methoxy (B1213986) and nitro groups have been synthesized and shown to possess antimicrobial activity against bacteria like Escherichia coli and Bacillus subtilis. researchgate.net Thieno[2,3-d]pyrimidine derivatives, which can be synthesized from related building blocks, have also been investigated as potential inhibitors of bacterial protein synthesis. japsonline.com
| Compound Class | Target Microbe/Activity | Research Findings |
| Fatty Acid Amides | Antibacterial & Antifungal | A series of N-(4-methoxybenzyl)alkenamides were synthesized, with one derivative showing potent activity against both bacteria and fungi. nih.gov |
| Benzohydrazide Derivatives | E. coli, B. subtilis | N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide showed notable antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 31.3 ppm against E. coli. researchgate.net |
| Hydrazone Derivatives | Gram-positive & Gram-negative bacteria, Fungi | Hydrazones derived from benzimidazole showed strong antimicrobial activity, suggesting potential as broad-spectrum agents. researchgate.net |
Synthesis of Anticancer Agents
The nitroaniline scaffold is also a feature in the design of potential anticancer agents. Research into related chemical structures highlights the utility of this framework. For example, new 4-methylbenzamide (B193301) derivatives containing substituted purines have been synthesized and shown to inhibit the growth of several cancer cell lines. nih.gov In another study, a series of N-aryl-N'-arylmethylurea derivatives were designed and synthesized, with several compounds exhibiting excellent antiproliferative activities against cancer cell lines such as A549 (lung), MCF7 (breast), and PC3 (prostate). nih.gov These examples underscore the potential of using aniline-based structures as a starting point for developing novel oncology drug candidates.
| Compound Class | Target Cancer Cell Line | Research Findings |
| 4-Methylbenzamide-Purine Derivatives | K562 (Leukemia), HL-60 (Leukemia) | Two compounds exhibited significant inhibitory activity with IC50 values as low as 2.27 µM and 1.42 µM for K562 and HL-60 cells, respectively. nih.gov |
| N-aryl-N'-arylmethylurea Derivatives | A549 (Lung), MCF7 (Breast), HCT116 (Colon), PC3 (Prostate) | Several compounds showed excellent activity, with some having IC50 values below 3 µM for MCF7 and PC3 cell lines. nih.gov |
Intermediate for Anti-inflammatory Compounds
The synthesis of anti-inflammatory agents has utilized molecules containing the nitroaniline functional group. A notable example is Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) which is chemically a 4-nitro-2-phenoxymethanesulphonanilide. scholarsresearchlibrary.com This drug has been used as a starting material to synthesize a series of Schiff's bases that were then evaluated for their own anti-inflammatory activity. scholarsresearchlibrary.comresearchgate.net Other research has focused on synthesizing novel carboxamide and thioamide derivatives from benzophenone (B1666685) and piperidine (B6355638) nuclei, which have demonstrated significant anti-inflammatory effects in preclinical models. nih.gov These studies indicate the value of the core aniline structure in the development of compounds aimed at treating inflammation.
| Compound Class | Biological Activity | Research Findings |
| Nimesulide-derived Schiff's Bases | Anti-inflammatory | Derivatives synthesized from Nimesulide were evaluated in vivo, with some showing percentage inhibition of paw edema up to 26.14%. scholarsresearchlibrary.com |
| Benzophenone-Piperidine Derivatives | Anti-inflammatory | Synthesized carboxamide and thioamide compounds exhibited anti-inflammatory activity with 52% to 67% inhibition of edema in a carrageenan-induced assay. nih.gov |
Applications in Materials Science
Beyond pharmaceuticals, the chemical properties of this compound and related nitroanilines make them suitable for applications in materials science, particularly in the synthesis of polymers and dyes.
Nitroanilines can be used as co-monomers in the polymerization of conducting polymers like polyaniline. researchgate.netacs.org Although nitroaniline does not readily homopolymerize, it can be copolymerized with aniline to create poly(aniline-co-nitroaniline). researchgate.net The inclusion of the nitroaniline monomer, with its electron-withdrawing nitro group, can modify the physicochemical properties of the resulting polymer, including its solubility, thermal stability, and electrical conductivity. researchgate.net This allows for the tuning of the material's properties for specific applications such as sensors, coatings, and energy storage devices. researchgate.net
Additionally, nitroanilines are important intermediates in the synthesis of azo dyes. azom.comchemicalbull.com The amino group on the nitroaniline ring can be diazotized and then coupled with another aromatic compound to form an azo linkage (-N=N-), which is the chromophore responsible for the color of these dyes. The specific substituents on the aniline ring, such as the methoxy group in this compound, influence the final color and properties of the dye. chemicalbull.com
Precursor for High-Performance Polymers (e.g., Polyamides, Polyurethanes)
While direct applications of this compound in the synthesis of polyamides and polyurethanes are not extensively documented in publicly available research, the broader class of nitroaniline compounds is recognized for its use in creating high-performance polymers. For instance, related compounds like para-nitroaniline have been successfully used to synthesize polybenzoxazines, a class of phenolic resins known for their high thermal stability and performance. tandfonline.com The functional groups present in this compound—specifically the amine and nitro groups—are reactive moieties that are fundamental to the polymerization reactions that form such advanced materials. The amine group can be diamine-functionalized for polycondensation reactions, while the nitro group can be reduced to an amine to create a diamine monomer, a critical step in the synthesis of certain polyamides and other high-performance polymers.
Development of Nanomaterials and Sensors
Research into the closely related compound, 4-methoxy-2-nitroaniline (4M2NA), demonstrates the potential of this chemical family in the field of nanomaterials. researchgate.net A significant study reported the generation of second harmonic light from electro-spun fibers of poly(methyl methacrylate) (PMMA) that contained nanocrystals of 4M2NA. researchgate.net This was achieved by carefully controlling the size of the organic nanocrystals and arranging them into well-oriented, non-centrosymmetric structures. researchgate.net This finding is particularly noteworthy because it shows that even molecules that naturally crystallize in a centrosymmetric space group can be manipulated at the nanoscale to exhibit useful optical properties, opening avenues for their use in advanced optical nanomaterials. researchgate.net
Organic Electronic Materials (e.g., OLEDs, OFETs)
The development of organic electronic materials often relies on molecules with specific optical and electronic properties. The non-linear optical (NLO) properties of the related compound 4-methoxy-2-nitroaniline have been investigated using the Z-scan technique with a 532 nm laser. researchgate.net NLO materials are essential for applications in optical switching and data processing. The study of these properties in single-crystal form indicates the potential for this class of nitroaniline derivatives in organic electronics. researchgate.net The specific electronic characteristics endowed by the methoxy, nitro, and amine groups are crucial for creating materials used in devices like Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Photoactive Materials
4-methoxy-2-nitroaniline, the immediate precursor to the title compound, has been successfully grown as a single crystal and studied for its photoactive characteristics. researchgate.net Optical properties were analyzed using UV-Vis-NIR spectroscopy, and photoluminescence studies revealed a high-intensity emission peak around 599 nm. researchgate.net Such properties are indicative of a material's ability to interact with light, making it a candidate for applications in photodetectors, optical sensors, and other optoelectronic devices. The combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the aromatic ring facilitates intramolecular charge transfer, a key mechanism for many photoactive and non-linear optical phenomena.
Applications in Dye and Pigment Industries
The precursor, 4-methoxy-2-nitroaniline, is a well-established intermediate in the manufacturing of dyes and pigments. dyestuffintermediates.comchemicalbull.com It is commonly known in the industry by names such as Fast Bordeaux GP Base and is listed as C.I. Azoic Diazo Component 1. dyestuffintermediates.comnist.gov This compound is a precursor for a variety of colorants, including:
C.I. Disperse Yellow 71 dyestuffintermediates.com
C.I. Disperse Yellow 123 dyestuffintermediates.com
C.I. Pigment Yellow 65 dyestuffintermediates.com
C.I. Pigment Orange 1 dyestuffintermediates.com
The synthesis of these dyes typically involves the diazotization of 4-methoxy-2-nitroaniline, followed by coupling with other aromatic compounds. dyestuffintermediates.com The resulting azo compounds are highly colored and are used to dye textiles and formulate pigments for paints and inks. The N-methyl derivative, this compound, represents a subsequent synthetic step, allowing for the creation of more specialized dyes with potentially different shades, fastness properties, or solubilities.
Role as a Versatile Organic Intermediate in General Synthesis
Nitro compounds are considered indispensable building blocks in organic synthesis, particularly for creating pharmaceutically relevant molecules. frontiersin.org The diverse reactivity of the nitro group, which can be readily transformed into other functional groups, makes these compounds highly versatile. frontiersin.org this compound exemplifies this versatility. Its precursor, 4-methoxy-2-nitroaniline, is a crucial intermediate in the synthesis of the proton pump inhibitor Omeprazole. patsnap.compatsnap.com The availability of this compound from numerous chemical suppliers confirms its role as a ready building block for more complex chemical structures. apolloscientific.co.ukchemscene.com Its defined structure allows chemists to incorporate the substituted phenyl ring into larger molecules through reactions targeting the amine or by modifying the nitro group.
| Starting Material/Intermediate | CAS Number | Key Transformation | Resulting Product/Class | Reference |
|---|---|---|---|---|
| 4-methoxyaniline | 104-94-9 | Acetylation, Nitration, Hydrolysis | 4-methoxy-2-nitroaniline | patsnap.com |
| 4-methoxy-2-nitroaniline | 96-96-8 | Diazotization and Azo Coupling | Azo Dyes and Pigments | dyestuffintermediates.com |
| 4-methoxy-2-nitroaniline | 96-96-8 | Methylation | This compound | chemsrc.com |
| Nitro Compounds (General) | N/A | Reduction of Nitro Group | Bioactive Amines | frontiersin.org |
Use as a Reference Substance in Analytical and Research Applications
In both academic and industrial research, the purity and identity of chemical compounds are paramount. This compound is commercially available at specified high purity levels, such as 98%. apolloscientific.co.ukchemscene.com Its availability from reputable suppliers like Sigma-Aldrich and Apollo Scientific indicates its use as a standard for analytical and research purposes. apolloscientific.co.uk Furthermore, related compounds like 4-methoxy-2-nitroaniline are explicitly sold as reference standards, complete with a comprehensive Certificate of Analysis (CoA) that includes data from 1H-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to verify its structure and purity. synthinkchemicals.com This practice is common for compounds like 4-Nitroaniline (B120555), which is sold as an analytical standard, and underscores the role of this compound as a reliable reference material for quality control, reaction monitoring, and spectroscopic identification. sigmaaldrich.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 3360-79-0 | apolloscientific.co.uk |
| Molecular Formula | C₈H₁₀N₂O₃ | chemscene.com |
| Molecular Weight | 182.18 g/mol | chemscene.com |
| Melting Point | 97-98 °C | chemicalbook.com |
| Purity (Typical) | ≥98% | chemscene.com |
Use as a Stabilizer or Desensitizing Agent in Explosives
While direct research on this compound as a primary stabilizer or desensitizing agent in explosive formulations is not extensively documented in publicly available literature, the evaluation of structurally similar compounds provides significant insight into its potential in this field. Notably, N-methylated nitroanilines have been investigated for their stabilizing properties in energetic materials.
A key study from 1954 evaluated a closely related compound, 4-nitro-N-methylaniline, for its efficacy as a stabilizer in double-base rocket propellants. dtic.mil This investigation revealed that 4-nitro-N-methylaniline demonstrated superior performance in enhancing the chemical stability and storage life of the propellants when compared to the standard stabilizer, ethyl centralite. dtic.mil The inclusion of 4-nitro-N-methylaniline, particularly in combination with ethyl centralite, was found to significantly improve the stability characteristics of the propellants without negatively impacting their ballistic properties. dtic.mil
The findings for 4-nitro-N-methylaniline suggest that the N-methyl-nitroaniline scaffold is a promising candidate for stabilizing nitrate (B79036) ester-based energetic materials. The mechanism of stabilization by such compounds generally involves the scavenging of nitrogen oxides (NOx), which are primary products of the initial decomposition of nitrate esters and can act as catalysts for further degradation. Aromatic amines, like the nitroaniline derivatives, can react with these acidic NOx species, thereby interrupting the autocatalytic decomposition cycle and extending the safe life of the propellant.
Given the structural analogy, it is plausible that this compound could exhibit similar or potentially enhanced stabilizing effects. The presence of the methoxy group (–OCH3) on the benzene (B151609) ring could modulate the electron density of the aromatic system and the reactivity of the amine group, potentially influencing its effectiveness as a stabilizer. However, without direct experimental data, its performance relative to other stabilizers remains a subject for future research.
Interactive Data Table: Comparison of Related Stabilizers
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Findings in Propellant Stabilization |
| This compound | C8H10N2O3 | 182.18 | Potential stabilizer based on structural similarity to proven stabilizers. |
| 4-Nitro-N-methylaniline | C7H7N2O2 | 153.14 | Demonstrated excellent stability properties in double-base rocket propellants. dtic.mil |
| Ethyl Centralite | C17H20N2O | 268.35 | Standard stabilizer, used as a benchmark for comparison. dtic.mil |
| 2-Nitrodiphenylamine | C12H10N2O2 | 214.22 | Investigated as a stabilizer, with 4-nitro-N-methylaniline showing superiority. dtic.mil |
It is important to note that while the potential exists, comprehensive testing would be required to validate the efficacy and safety of this compound as a stabilizer or desensitizing agent in any explosive formulation.
Environmental Considerations and Remediation Strategies
Environmental Occurrence and Impact of Nitroaniline Derivatives
Direct data on the environmental occurrence and specific ecotoxicological impact of 4-Methoxy-N-methyl-2-nitrobenzenamine are not extensively documented in publicly available scientific literature. However, the environmental behavior of this compound can be inferred from studies on structurally similar nitroaniline derivatives. These compounds are primarily used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. epa.gov Their release into the environment can occur through industrial wastewater discharge and improper disposal.
Nitroaniline derivatives, as a class, are recognized for their potential to cause long-term adverse effects in aquatic environments. fishersci.comchemos.de For instance, the related compound 4-methoxy-2-nitroaniline (B140478) is classified as harmful to aquatic organisms. fishersci.com Similarly, p-nitroaniline is known to be harmful to aquatic life with long-lasting effects. chemos.de The presence of the nitro group often confers persistence to these molecules, making them resistant to natural degradation processes. oecd.org
The environmental impact of these compounds is linked to their toxicity. High concentrations can interfere with the ability of the blood in aquatic organisms to carry oxygen, a condition known as methemoglobinemia. nj.gov Furthermore, some nitroaniline derivatives have been shown to be mutagenic. nj.gov The mobility of these compounds in soil and water is influenced by their physicochemical properties, such as water solubility. For example, 4-methoxy-2-nitroaniline is soluble in water, which suggests it is likely to be mobile in the environment. fishersci.com
Biodegradation Pathways and Microbial Degradation Studies
The biodegradation of this compound has not been specifically detailed in available research. However, studies on analogous compounds provide significant insights into potential microbial degradation pathways. A notable example is the aerobic degradation of N-Methyl-4-nitroaniline by Pseudomonas sp. strain FK357, which was isolated from soil. This bacterium can utilize the compound as a sole source of carbon, nitrogen, and energy. chemicalbook.com
The initial step in the degradation of N-Methyl-4-nitroaniline is an N-demethylation reaction, which results in the formation of 4-nitroaniline (B120555) and formaldehyde (B43269). This is followed by a monooxygenation step, where 4-nitroaniline is converted to 4-aminophenol. The metabolic pathway continues with the formation of 1,2,4-benzenetriol. Subsequent degradation of this intermediate is believed to occur via the action of benzenetriol 1,2-dioxygenase. chemicalbook.com Given the structural similarities, it is plausible that this compound undergoes a similar initial N-demethylation step, followed by further degradation of the resulting aromatic ring.
The table below summarizes the major metabolic intermediates identified in the degradation of the related compound, N-Methyl-4-nitroaniline.
| Metabolic Intermediate | Chemical Formula |
| 4-nitroaniline (4-NA) | C₆H₆N₂O₂ |
| 4-aminophenol (4-AP) | C₆H₇NO |
| 1,2,4-benzenetriol (BT) | C₆H₆O₃ |
Remediation Techniques for Contaminated Sites
The remediation of sites contaminated with nitroaniline derivatives often involves techniques aimed at either removing the contaminants from the soil and groundwater or transforming them into less harmful substances.
Eluting Agent Studies (e.g., Alcohol, Surfactants)
Soil washing and groundwater flushing are common remediation techniques that utilize eluting agents to enhance the removal of contaminants. A field study on the remediation of a site contaminated with 4-methoxy-2-nitroaniline investigated the effectiveness of various eluting agents. The study found that alcohol-based eluting agents were more effective than non-ionic surfactants.
N-propanol was identified as the most effective eluting agent for 4-methoxy-2-nitroaniline. The optimal conditions for elution were determined to be a 60% n-propanol concentration, a liquid-to-solid ratio of 15:1, two eluting cycles, a pH of 3, and a 2-hour eluting duration. Under these conditions, the concentration of eluted 4-methoxy-2-nitroaniline reached 75.49 mg/kg. The primary factors influencing the efficiency of the alcohol-based eluting agents were the liquid-to-solid ratio and the number of eluting cycles.
Among the non-ionic surfactants tested, the order of effectiveness for leaching 4-methoxy-2-nitroaniline from the aquifer medium was found to be: APG > Triton X-100 > Tween-80.
The following table presents a comparison of the eluting effects of different agents on 4-methoxy-2-nitroaniline.
| Eluting Agent | Eluting Concentration (mg/kg) |
| n-propanol | 75.49 |
| Composite Eluting Agent | ~37.75 |
| Deionized Water | ~25.16 |
Field Study Applications of Groundwater Washing
The aforementioned study also included a field trial of groundwater washing at a site historically polluted with dye intermediates, where 4-methoxy-2-nitroaniline was a primary contaminant. The process involved the injection of treated groundwater into the contaminated aquifer to facilitate the release of the contaminant from the soil matrix, followed by the extraction of the contaminant-laden water.
Over a period of 152 days, 31,560 cubic meters of treated groundwater were injected into the site. This resulted in the extraction of 38,550 cubic meters of contaminated water and the removal of approximately 1,887 kg of 4-methoxy-2-nitroaniline. The concentrations of the contaminant in both the pumping wells and downstream monitoring wells showed a significant increase during the washing process, indicating the successful mobilization of 4-methoxy-2-nitroaniline from the aquifer medium. This field application demonstrates that groundwater washing is a viable and effective strategy for the remediation of sites contaminated with this type of nitroaniline derivative.
Future Directions in Research on 4 Methoxy N Methyl 2 Nitrobenzenamine
Exploration of Novel Synthetic Methodologies
The classical synthesis of 4-Methoxy-N-methyl-2-nitrobenzenamine typically involves the methylation of its precursor, 4-methoxy-2-nitroaniline (B140478). One documented method uses methyl iodide (MeI) in the presence of sodium hydride (NaH) in a solvent like dimethylformamide (DMF). While effective, this approach utilizes hazardous reagents, prompting research into safer and more efficient alternatives.
Future explorations in synthetic methodologies are expected to focus on several innovative approaches:
Continuous Flow Synthesis: Traditional batch processing for the synthesis of the precursor, 4-methoxy-2-nitroaniline, has limitations regarding heat and mass transfer, especially during the exothermic nitration step. google.com The adoption of continuous flow reactors offers precise control over reaction parameters, enhances safety, improves yield and purity, and significantly reduces reaction times from hours to minutes. google.com Future work will likely extend this technology to the entire synthesis pathway of this compound, creating a seamless and highly efficient production process.
Green Methylating Agents: Research is moving towards replacing hazardous methylating agents like methyl iodide. The use of dimethyl carbonate (DMC), a non-toxic and biodegradable reagent, represents a greener alternative for N-methylation and will be a key area of investigation.
Catalytic Innovations: The development of novel catalysts could streamline the synthesis. This includes exploring solid acid catalysts for nitration steps to replace corrosive mixed acids and investigating phase-transfer catalysts to improve the efficiency of methylation under milder conditions.
Alternative Energy Sources: Techniques like sonication have been shown to effectively synthesize related imine compounds, suggesting its potential applicability for accelerating the synthesis of this compound or its intermediates under eco-friendly conditions. researchgate.net
| Synthetic Approach | Objective and Potential Advantages | Key Research Focus |
| Continuous Flow Chemistry | Enhance safety, improve yield and purity, reduce reaction time, enable seamless production. google.com | Optimization of reactor design, residence time, and temperature for the N-methylation step. |
| Green Reagents | Reduce toxicity and environmental impact. | Investigating dimethyl carbonate (DMC) and other benign methylating agents. |
| Advanced Catalysis | Increase reaction efficiency, reduce waste, allow for milder reaction conditions. | Development of reusable solid catalysts and efficient phase-transfer catalysts. |
| Alternative Energy | Accelerate reactions and reduce energy consumption. | Application of microwave irradiation or sonication to the synthetic pathway. researchgate.net |
Advanced Characterization of Solid-State Forms
A thorough understanding of the solid-state properties of a compound is critical for its application in pharmaceuticals and materials science. Research on the precursor, 4-methoxy-2-nitroaniline, has demonstrated the value of detailed crystallographic and thermal analysis. researchgate.net Future studies on this compound will require a similar, in-depth characterization.
Key areas for future investigation include:
Single-Crystal X-ray Diffraction: Determining the precise three-dimensional molecular structure is fundamental. This analysis will confirm bond lengths, angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
Polymorphism Screening: Identifying and characterizing different crystalline forms (polymorphs) is crucial. Polymorphs can have distinct physical properties, including melting point, solubility, and stability, which are critical for pharmaceutical formulation and material performance. Techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) will be essential.
Thermal Analysis: Thermogravimetric analysis (TGA) and DSC will be used to determine the compound's thermal stability, melting point, and decomposition profile. researchgate.net This data is vital for defining safe handling, storage, and processing conditions.
Spectroscopic Analysis: Comprehensive analysis using Fourier-transform infrared (FTIR), FT-Raman, and UV-Vis-NIR spectroscopy will help to identify functional groups and analyze the electronic properties of the molecule. researchgate.net
| Characterization Technique | Information Gained | Relevance |
| Single-Crystal X-ray Diffraction | Precise 3D molecular and crystal structure. | Foundational for understanding structure-property relationships. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and purity. | Essential for polymorphism screening and quality control. |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, thermal stability. researchgate.net | Determines processing parameters and physical stability. |
| Thermogravimetric Analysis (TGA) | Decomposition temperature and thermal stability. researchgate.net | Defines upper-temperature limits for safe handling. |
| Spectroscopic Methods (FTIR, Raman, UV-Vis) | Functional group verification, electronic transitions. researchgate.net | Confirms molecular identity and provides insight into optical properties. |
Deepening Understanding of Structure-Activity Relationships (SAR)
Given that the core structure of 4-methoxy-2-nitroaniline is a building block for active pharmaceutical ingredients, a key future direction is to establish a detailed structure-activity relationship (SAR) for derivatives of this compound. SAR studies are fundamental to medicinal chemistry for optimizing a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.
Future SAR studies would systematically involve:
Analog Synthesis: A library of analogs will be synthesized by modifying specific parts of the molecule. This could include altering the N-alkyl group (e.g., replacing methyl with ethyl, propyl, or benzyl (B1604629) groups), modifying the methoxy (B1213986) substituent (e.g., changing its position or replacing it with other alkoxy groups), and varying the substitution on the aromatic ring.
Biological Screening: These newly synthesized analogs would be screened in a panel of biological assays relevant to the parent compound's known applications, such as assays for anti-ulcer (proton pump inhibition) or antimalarial activity. punagri.com
Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies will be employed to build predictive models. As seen with other compounds, these models can rationalize the observed biological activities and guide the design of new, more potent analogs by predicting how structural changes will affect interactions with biological targets. researchgate.net
Investigation of New Pharmaceutical and Material Applications
Building on the known utility of its precursor, future research will actively seek to identify novel applications for this compound itself.
Pharmaceutical Development: The primary focus will be to evaluate the compound and its analogs as potential therapeutic agents. Given the link to Omeprazole and Primaquine, investigations into its efficacy as a proton pump inhibitor for gastrointestinal disorders or as an antimalarial agent are logical starting points. punagri.com Further screening against other disease targets could reveal entirely new therapeutic possibilities.
Materials Science: Nitroaniline derivatives are known for their nonlinear optical (NLO) properties, which are valuable in photonics and optoelectronics for applications like frequency doubling in lasers. researchgate.net Research on 4-methoxy-2-nitroaniline has already explored these properties. researchgate.net Future work will involve growing high-quality single crystals of this compound and measuring its NLO coefficients to assess its potential as a next-generation optical material.
Dyes and Pigments: Related nitroaniline compounds are used as intermediates in the synthesis of azo dyes. nih.gov While this presents a potential application, it also necessitates a thorough toxicological evaluation to ensure product safety.
Q & A
Q. What are the standard synthetic routes for 4-Methoxy-N-methyl-2-nitrobenzenamine, and how are reaction conditions optimized?
The synthesis typically involves introducing a nitro group to a methoxy-substituted aromatic ring followed by N-methylation. For example, nitration of 4-methoxy-N-methylbenzenamine under controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C) can yield the desired nitro derivative . Solvent selection (e.g., dichloromethane or benzene mixtures) and catalyst use (e.g., Lewis acids) are critical for regioselectivity and yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the molecular structure of this compound characterized experimentally?
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify methoxy (–OCH), methyl (–NCH), and nitro (–NO) groups through characteristic shifts (e.g., methoxy protons at δ ~3.8 ppm, nitro group deshielding aromatic protons) .
- IR : Stretching vibrations for –NO (~1520 cm) and –OCH (~1250 cm) confirm functional groups .
- X-ray crystallography : Resolves bond lengths and angles, particularly the nitro group’s orientation relative to the methoxy substituent .
Q. What are the key reactivity patterns of the nitro group in this compound under reduction conditions?
The nitro group can be selectively reduced to an amine (–NH) using catalytic hydrogenation (H, Pd/C) or stoichiometric reagents (e.g., Sn/HCl). Reaction conditions (e.g., solvent polarity, temperature) influence byproduct formation. For instance, over-reduction to hydroxylamine derivatives may occur under acidic conditions, requiring careful monitoring via TLC or in situ spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound across solvents?
Discrepancies in stability often arise from solvent interactions. For example, nitroaromatic compounds may decompose in polar aprotic solvents (e.g., DMSO) due to radical formation but remain stable in chlorinated solvents (e.g., dichloromethane). Systematic stability studies under varying pH, light, and temperature conditions—paired with HPLC-UV monitoring—can clarify degradation pathways .
Q. How does the positional isomerism of substituents affect the compound’s reactivity and biological activity?
Substituent position (ortho, meta, para) alters electronic and steric effects. For instance, ortho-methoxy groups may hinder nitro group reduction via steric crowding, while para-substituents enhance conjugation, stabilizing intermediates. In antimicrobial studies, derivatives with para-nitro groups show higher activity due to improved membrane penetration .
Q. What methodological strategies are recommended for evaluating this compound’s potential in antimicrobial research?
- Bioactivity assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi .
- Structure-activity relationship (SAR) : Modify the nitro or methoxy groups and compare activity trends.
- Mechanistic studies : Use fluorescence microscopy to assess membrane disruption or enzyme inhibition assays (e.g., β-lactamase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
